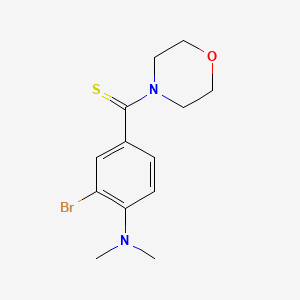

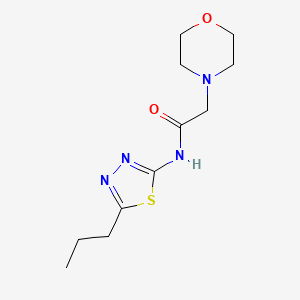

2-bromo-N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-bromo-N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is known for its potential applications in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

Synthesis and Catalysis : Dimethylformamide has been identified as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation, which is a type of Heck carbonylation reaction. This process is significant in synthesizing aryl amides, with morpholine being one of the amines employed in the reaction. Such methods are crucial for the production of various pharmaceutical and chemical intermediates (Wan, Alterman, Larhed, & Hallberg, 2002).

Pharmaceutical Intermediates : The compound 4-(4-Aminophenyl)-3-morpholinone, an intermediate of the anticoagulant rivaroxaban, demonstrates the significance of brominated and morpholine-containing compounds in pharmaceutical synthesis. Different synthetic routes starting from bromobenzene highlight the versatility of these compounds in medicinal chemistry (Luo Lingyan et al., 2011).

Polymer Chemistry and Material Science : In polymer chemistry and material science, the synthesis of brominated oligo(N-phenyl-m-aniline)s has been achieved, which are important for their high-spin cationic states and potential applications in electronic materials (Ito et al., 2002).

Chemical Synthesis and Reactions : The study of reactions like the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole demonstrates the reactivity and usefulness of brominated compounds in chemical synthesis, especially in the formation of complex molecules like benzothiophenes (Petrov, Popova, & Androsov, 2015).

Enzymatic Inhibition : The optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, where substituents like morpholine are used, illustrates the application of such compounds in developing therapeutic agents targeting specific enzymes (Boschelli et al., 2001).

Metal Complexes and Coordination Chemistry : Metal halide complexes of morpholine-4-thiocarbonic acid anilide, as studied in coordination chemistry, are significant for their spectroscopic characteristics and potential applications in catalysis and material science (Venkappayya & Brown, 1974).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[3-bromo-4-(dimethylamino)phenyl]-morpholin-4-ylmethanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2OS/c1-15(2)12-4-3-10(9-11(12)14)13(18)16-5-7-17-8-6-16/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGYAWZTGZBJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=S)N2CCOCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)

![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)

![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)

![cyclohexyl [3-({[(2-hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B5523046.png)